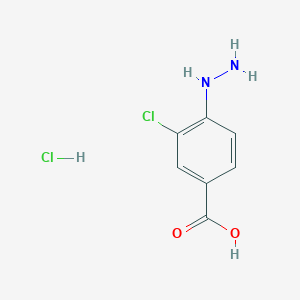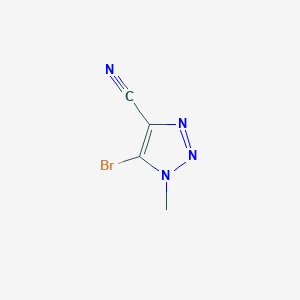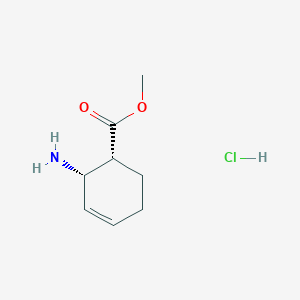
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis
Übersicht
Beschreibung
Rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis (rac-MACH) is an organic compound with the molecular formula C7H13NO2·HCl. It is a chiral amine, meaning that it has two different configurations that are mirror images of each other, and is classified as a secondary amine. Rac-MACH has been studied extensively in the laboratory and has been used in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Rac-MACH has been used in a wide range of scientific research applications. It has been used as a chiral building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis, as a chiral template in the synthesis of polymers, and as a chiral auxiliary in the synthesis of optically active compounds. In addition, rac-MACH has been used as a chiral catalyst in the polymerization of vinyl monomers.
Wirkmechanismus
The mechanism of action of rac-MACH is not fully understood. It is thought to act as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. It is also thought to act as a chiral catalyst in the polymerization of vinyl monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MACH have not been studied extensively. However, it has been shown to have some effects on the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-MACH is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize in the laboratory and has a wide range of applications in scientific research. However, it is important to note that rac-MACH is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This can make it difficult to use in certain experiments, as the two configurations may have different effects on the results.
Zukünftige Richtungen
There are many possible future directions for research involving rac-MACH. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, research could be conducted to explore the use of rac-MACH as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. Finally, further research could be conducted to explore the use of rac-MACH as a chiral catalyst in the polymerization of vinyl monomers.
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h3,5-7H,2,4,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKNPWOQONYQB-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=C[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
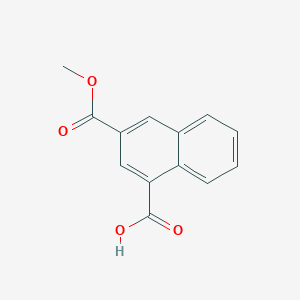

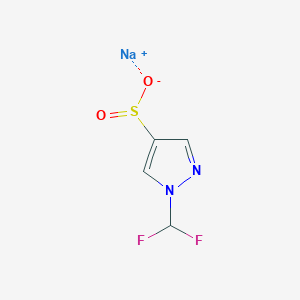
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

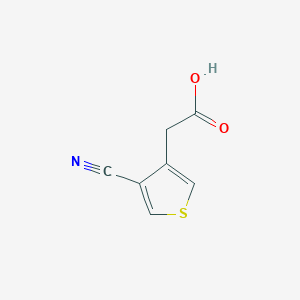
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)


![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
